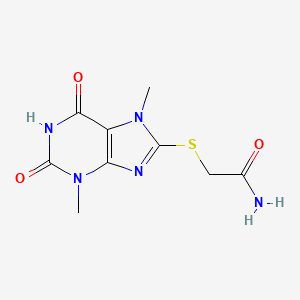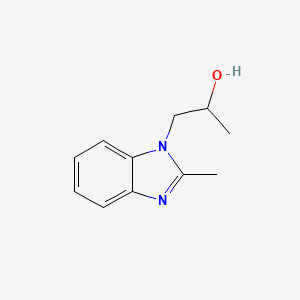![molecular formula C14H10N2OS B2572304 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol CAS No. 477846-91-6](/img/structure/B2572304.png)
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol”, also known as THIO, is a synthetic compound that belongs to the family of heterocyclic organic compounds. It has a molecular formula of C14H10N2OS and a molecular weight of 254.31 .
Synthesis Analysis
The synthesis of pyrimidines, such as “4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol”, often involves nucleophilic aromatic substitution reactions . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol” consists of a pyrimidine ring attached to a thiophene ring and a phenol group . The molecular formula is C14H10N2OS .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A study by Diédhiou et al. (2022) explored the antimicrobial activity of thienyl moiety attached to the pyrimidinone nucleus. It was observed that certain structural configurations of thieno[3,2-d]pyrimidin-4-ones exhibited broad-spectrum antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as strains of Candida albicans and Candida kruzei (Diédhiou et al., 2022).
Synthesis and Characterization of Heterocyclic Derivatives
Chen and Liu (2019) synthesized 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, using base catalyzed reactions. These compounds were characterized using various spectroscopic techniques, and their crystal structures were analyzed to understand the impact of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).
Synthesis and Biological Activity of Thienopyrimidine Derivatives
Hafez et al. (2017) synthesized a series of thienopyrimidine derivatives with potent antitumor and antibacterial properties. These compounds showed significant in vitro activity against liver, colon, and lung cancer cell lines, surpassing the activity of doxorubicin, a standard drug. They also exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Anticancer Activity
Loidreau et al. (2020) reported the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as potent bioisosteric analogues of MPC-6827, an anticancer agent. These derivatives exhibited inhibitory effects on human colorectal cancer cell proliferation, comparable to MPC-6827 (Loidreau et al., 2020).
Aldose Reductase Inhibitors with Antioxidant Activity
La Motta et al. (2007) studied 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with phenol or catechol moieties as aldose reductase (ALR2) inhibitors. These compounds displayed significant antioxidant properties and inhibited aldose reductase in the micromolar/submicromolar range, suggesting potential therapeutic applications (La Motta et al., 2007).
Wirkmechanismus
While the specific mechanism of action for “4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol” is not mentioned in the search results, pyrimidines are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
4-(4-thiophen-2-ylpyrimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-11-5-3-10(4-6-11)14-15-8-7-12(16-14)13-2-1-9-18-13/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGRYMLAIPDOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)
![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)



